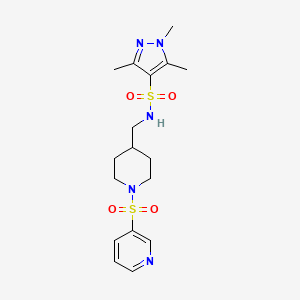

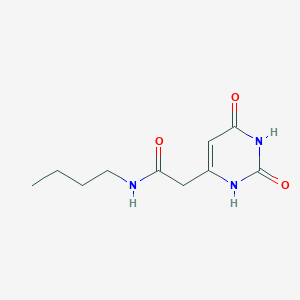

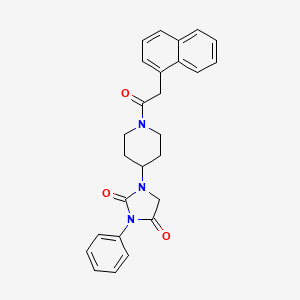

![molecular formula C11H16O2 B2743007 Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate CAS No. 72055-13-1](/img/structure/B2743007.png)

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate, also known as ethyl 2-(2-norbornylidene)acetate, is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is synthesized through a specific method and has been shown to have unique biochemical and physiological effects. In 2.1]heptanylidene)acetate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Ethyl cyclopropylidene acetate and its analogs are synthesized via an acid-catalyzed Wittig reaction, showcasing their utility as equivalents of senecioic acid esters in double Michael reactions to yield spirocyclopropyl-substituted bicyclo[2.2.2]octanes (Spitzner & Swoboda, 1986). This chemical behavior underscores the compound's versatility in synthetic chemistry, enabling the creation of complex molecular structures.

Material Science Applications

In material science, the compound has been explored for its potential in enhancing the efficiency of separation processes. For instance, ethyl acetate, a related compound, is used in extractive distillation processes for separating challenging mixtures like n-hexane and ethyl acetate due to the formation of a minimum boiling azeotrope, demonstrating its importance in chemical and pharmaceutical industries (Feng et al., 2020).

Chemical Synthesis and Catalysis

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, palladium-catalyzed reactions involving norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-endo-2-carboxylic acid ethyl ester, highlight the compound's role in facilitating addition polymerizations and enhancing molecular diversity (Kang & Sen, 2004).

Propiedades

IUPAC Name |

ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h7-9H,2-6H2,1H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKFXVNHWKJOMU-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

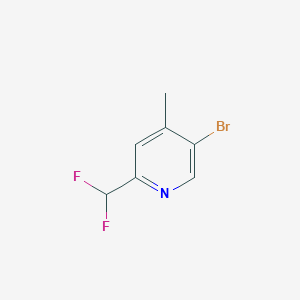

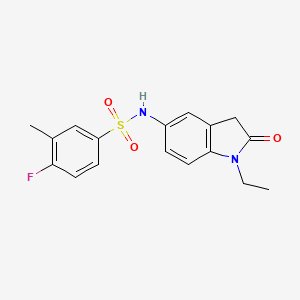

![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)

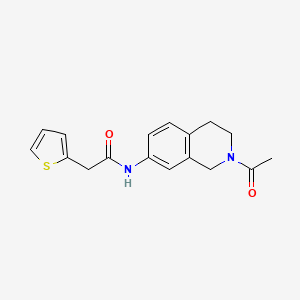

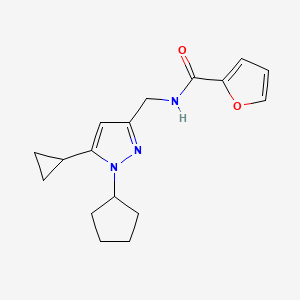

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2742938.png)

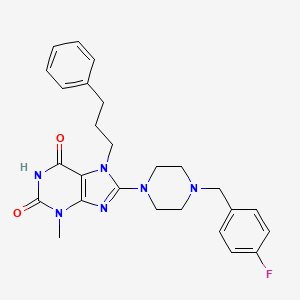

![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)

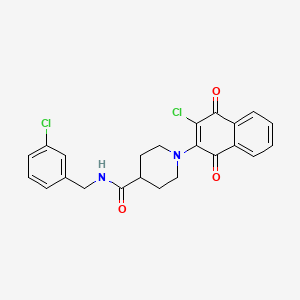

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)